molecular formula C10H10BrFO2 B6157318 2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid CAS No. 1240702-77-5

2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6157318
CAS No.: 1240702-77-5
M. Wt: 261.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable aromatic precursor. One common method involves the bromination of 2-fluorophenylacetic acid followed by a Friedel-Crafts alkylation reaction to introduce the methyl group. The reaction conditions often require the use of bromine or a brominating agent, a fluorinating agent, and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-fluorophenylacetic acid
  • 2-bromo-5-fluorobenzoic acid
  • 2-bromo-5-fluorobenzyl alcohol

Uniqueness

2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a methyl group on the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid involves the bromination of 2-fluorotoluene followed by the Friedel-Crafts acylation of the resulting 2-bromo-5-fluorotoluene with acetyl chloride. The resulting 2-(2-bromo-5-fluorophenyl)acetophenone is then subjected to a Grignard reaction with methylmagnesium bromide to yield the final product, 2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid.", "Starting Materials": [ "2-fluorotoluene", "acetyl chloride", "aluminum chloride", "methylmagnesium bromide", "carbon dioxide", "water" ], "Reaction": [ "Bromination of 2-fluorotoluene with bromine in the presence of iron as a catalyst and hydrochloric acid as a solvent to yield 2-bromo-5-fluorotoluene.", "Friedel-Crafts acylation of 2-bromo-5-fluorotoluene with acetyl chloride in the presence of aluminum chloride as a catalyst and carbon disulfide as a solvent to yield 2-(2-bromo-5-fluorophenyl)acetophenone.", "Preparation of methylmagnesium bromide by reacting magnesium turnings with methyl bromide in diethyl ether as a solvent.", "Grignard reaction of 2-(2-bromo-5-fluorophenyl)acetophenone with methylmagnesium bromide in tetrahydrofuran as a solvent to yield 2-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol.", "Oxidation of 2-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol with carbon dioxide and water in the presence of a palladium catalyst to yield 2-(2-bromo-5-fluorophenyl)-2-methylpropanoic acid." ] }

CAS No.

1240702-77-5

Molecular Formula

C10H10BrFO2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.